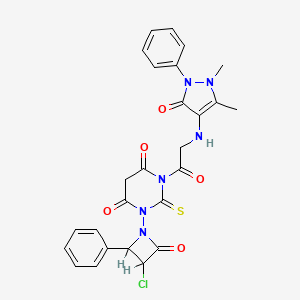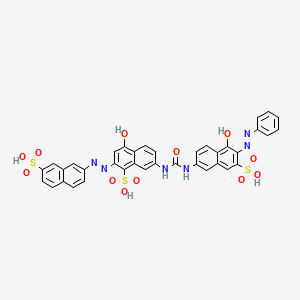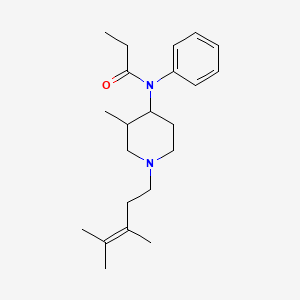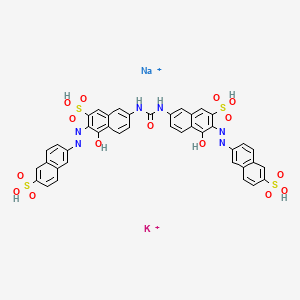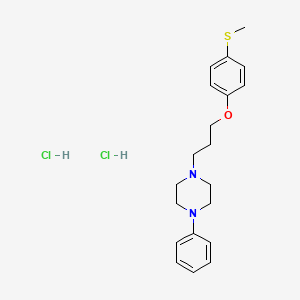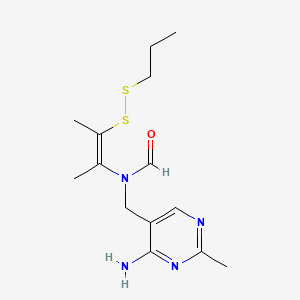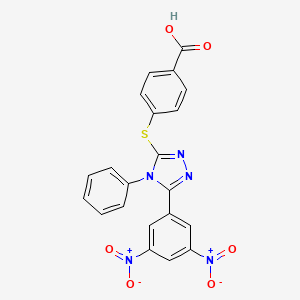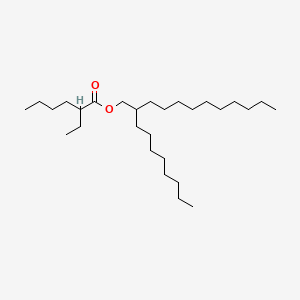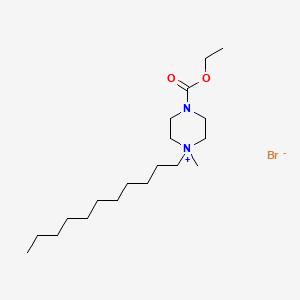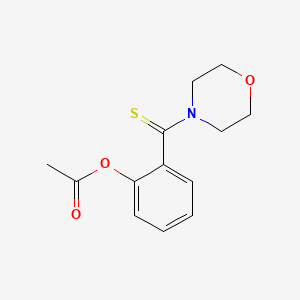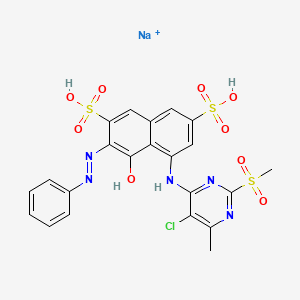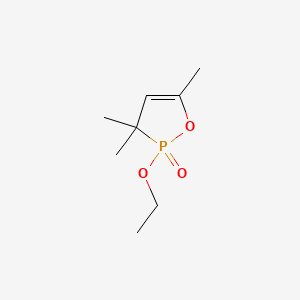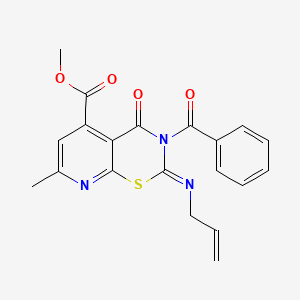
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N',N'-dimethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups and a dimethyl group attached to a propanediamine backbone. It is commonly used in research and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
1,3-Propanediamine+2Chloroethyl Chloride→1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
化学反应分析
Types of Reactions
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new amine derivatives, while oxidation reactions can produce corresponding oxidized compounds.
科学研究应用
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride involves its interaction with molecular targets such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that can alter their function. This reactivity is the basis for its use in various applications, including its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N,N-bis(2-chloroethyl)-: Lacks the dimethyl group, leading to different reactivity and applications.
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride: Contains an additional acridinyl group, which imparts unique properties.
Uniqueness
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride is unique due to the presence of both chloroethyl and dimethyl groups, which confer distinct reactivity and versatility. This makes it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
102308-90-7 |
|---|---|
分子式 |
C9H22Cl4N2 |
分子量 |
300.1 g/mol |
IUPAC 名称 |
N',N'-bis(2-chloroethyl)-N,N-dimethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H20Cl2N2.2ClH/c1-12(2)6-3-7-13(8-4-10)9-5-11;;/h3-9H2,1-2H3;2*1H |
InChI 键 |
MGYXGKGSBRWEIA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN(CCCl)CCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
